
(2-Methylcyclopenta-2,4-dien-1-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylcyclopenta-2,4-dien-1-yl)phosphane is an organophosphorus compound with the molecular formula C₆H₉P It is characterized by a cyclopentadienyl ring substituted with a methyl group and a phosphane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclopenta-2,4-dien-1-yl)phosphane typically involves the reaction of cyclopentadiene with a phosphorus-containing reagent. One common method is the reaction of cyclopentadiene with methylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylcyclopenta-2,4-dien-1-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phosphane group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphane compounds.
Aplicaciones Científicas De Investigación
(2-Methylcyclopenta-2,4-dien-1-yl)phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Methylcyclopenta-2,4-dien-1-yl)phosphane involves its interaction with molecular targets such as metal ions and enzymes. The phosphane group can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound may interact with biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methylcyclopenta-2,4-dien-1-yl)gallane
- (2-Methylcyclopenta-2,4-dien-1-yl)thallium
- (2-Methylcyclopenta-2,4-dien-1-yl)methyl 4-methylbenzenesulfonate
Uniqueness
(2-Methylcyclopenta-2,4-dien-1-yl)phosphane is unique due to its specific combination of a cyclopentadienyl ring and a phosphane group. This structure imparts distinct chemical properties, making it valuable in various applications, particularly in coordination chemistry and catalysis.
Propiedades
Número CAS |
389799-91-1 |
|---|---|
Fórmula molecular |
C6H9P |
Peso molecular |
112.11 g/mol |
Nombre IUPAC |
(2-methylcyclopenta-2,4-dien-1-yl)phosphane |
InChI |
InChI=1S/C6H9P/c1-5-3-2-4-6(5)7/h2-4,6H,7H2,1H3 |
Clave InChI |
UGDNSIJQYGLUED-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC1P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3'-Fluoro-4'-hexyl[1,1'-biphenyl]-4-yl)-6-hexylpyridazine](/img/structure/B14240021.png)
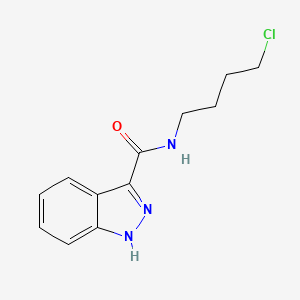
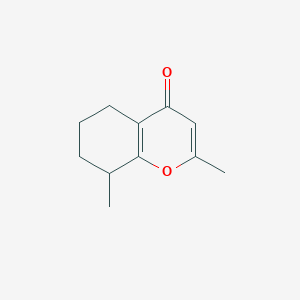
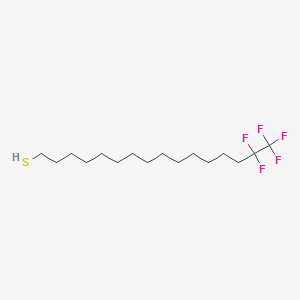
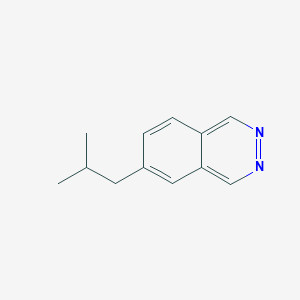
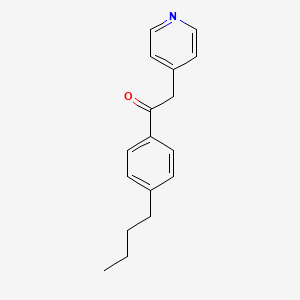

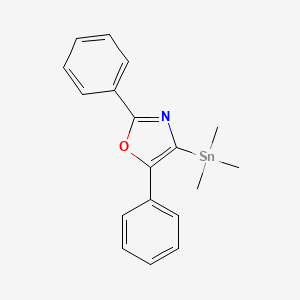


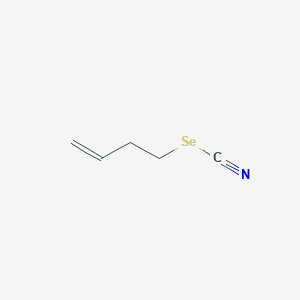
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)


